5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
The compound 5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with a unique structure It contains multiple functional groups, including an ethylsulfanyl group, a methylphenyl group, a propan-2-yl group, an oxa group, and a thia group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, each requiring specific reagents and conditions:
Formation of the Diazatricyclo Framework: The initial step involves the formation of the diazatricyclo framework through a cyclization reaction. This can be achieved using a combination of amines and aldehydes under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Incorporation of the Propan-2-yl Group: The propan-2-yl group can be incorporated through a Grignard reaction using a propan-2-yl magnesium halide reagent.
Formation of the Oxa and Thia Groups: The oxa and thia groups can be introduced through oxidation and thiolation reactions, respectively, using appropriate reagents such as hydrogen peroxide and thiolating agents.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halides, amines, and alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium, platinum)
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols and Amines: Formed through reduction reactions
Substituted Derivatives: Formed through substitution reactions
Cyclized Products: Formed through cyclization reactions
Scientific Research Applications
5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to develop new synthetic methodologies and explore reaction mechanisms.
Biology: The compound’s potential biological activity can be investigated for its effects on cellular processes and pathways. It may serve as a lead compound for drug discovery and development.
Medicine: The compound’s pharmacological properties can be studied for potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique functional groups can impart specific properties to the final products.
Mechanism of Action
The mechanism of action of 5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes. Its unique structure allows it to bind to specific active sites and modulate their activity.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways can lead to changes in cellular behavior and function.
Comparison with Similar Compounds
5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other diazatricyclo derivatives, such as 5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol and 5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-thione.
Uniqueness: The presence of the ethylsulfanyl, methylphenyl, propan-2-yl, oxa, and thia groups in the compound’s structure imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24N2O2S2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-ethylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-26-21-22-19-18(15-10-16(12(2)3)25-11-17(15)27-19)20(24)23(21)14-8-6-13(4)7-9-14/h6-9,12,16H,5,10-11H2,1-4H3 |
InChI Key |
WHJCYBQAHVLWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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